Quarfloxin

Description

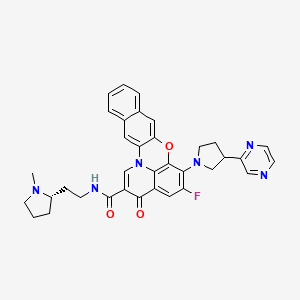

Quarfloxin is a fluoroquinolone derivative with antineoplastic activity. This compound disrupts the interaction between the nucleolin protein and a G-quadruplex DNA structure in the ribosomal DNA (rDNA) template, a critical interaction for rRNA biogenesis that is overexpressed in cancer cells; disruption of this G-quadruplex DNA:protein interaction in aberrant rRNA biogenesis may result in the inhibition of ribosome synthesis and tumor cell apoptosis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Properties

IUPAC Name |

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23?,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQIDNWTQOYDLF-CGAIIQECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865311-47-3 | |

| Record name | Quarfloxin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865311473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quarfloxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUARFLOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M31J5031Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Quarfloxin (CX-3543) in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quarfloxin (CX-3543) is a first-in-class, small-molecule therapeutic agent that selectively targets cancer cells by disrupting ribosomal RNA (rRNA) biogenesis, a process frequently amplified in malignant cells to sustain their high proliferation rates. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its molecular interactions, downstream cellular consequences, and the experimental evidence that underpins our current understanding. This compound's primary mode of action involves the targeting of G-quadruplex (G4) DNA structures within the ribosomal DNA (rDNA), leading to the displacement of the key regulatory protein, nucleolin. This event triggers a cascade that inhibits RNA Polymerase I (Pol I)-mediated transcription, ultimately culminating in selective apoptotic cell death in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and processes involved.

Introduction

Cancer is fundamentally a disease of uncontrolled cell growth and proliferation. To meet the metabolic demands of this rapid growth, cancer cells exhibit a heightened rate of protein synthesis, which is directly dependent on the increased production of ribosomes. The synthesis of ribosomes, or ribosome biogenesis, is a complex and tightly regulated process, with the rate-limiting step being the transcription of ribosomal DNA (rDNA) by RNA Polymerase I (Pol I) within the nucleolus. This elevated reliance on ribosome biogenesis in cancer cells presents a unique therapeutic window.

This compound (CX-3543), a fluoroquinolone derivative, was rationally designed to exploit this dependency.[1] It is the first G-quadruplex interactive agent to have entered human clinical trials.[2] This guide elucidates the molecular intricacies of this compound's mechanism of action, from its initial interaction with its molecular target to the ultimate induction of apoptosis in cancer cells.

Molecular Target and Binding Mechanism

This compound's primary molecular target is a non-canonical DNA secondary structure known as a G-quadruplex (G4). These structures are formed in guanine-rich nucleic acid sequences and are prevalent in functionally significant genomic regions, including oncogene promoters and ribosomal DNA.

G-Quadruplexes in Ribosomal DNA

The human rDNA gene contains multiple GC-rich sequences with the potential to form G4 structures, particularly on the non-template strand.[3] These G4 structures act as regulatory elements in rDNA transcription.

Interaction with Nucleolin

The nucleolar protein, Nucleolin, plays a crucial role in ribosome biogenesis by binding to rDNA and modulating Pol I transcription elongation.[3] Nucleolin exhibits a high affinity for the G4 structures within the rDNA.[3]

This compound's Disruptive Role

This compound was designed to bind to G-quadruplex DNA.[4] In the context of the nucleolus, this compound binds to the rDNA G-quadruplexes, leading to the disruption of the critical interaction between these G4 structures and nucleolin.[1][5][6] This displacement of nucleolin from the rDNA is a pivotal event in this compound's mechanism of action.[7][8]

Signaling Pathways and Cellular Consequences

The disruption of the nucleolin/rDNA G-quadruplex complex by this compound initiates a signaling cascade that ultimately leads to the selective demise of cancer cells.

Inhibition of rRNA Biogenesis

The displacement of nucleolin from the rDNA inhibits the elongation step of Pol I transcription.[3][4] This leads to a significant and selective suppression of rRNA synthesis.[3][4][7][8] This inhibition of ribosome biogenesis is a direct consequence of this compound's primary action.[1][9][10]

Nucleolar Disruption and Nucleolin Redistribution

Treatment with this compound results in the redistribution of nucleolin from the nucleolus to the nucleoplasm.[3][11] This relocalization is a visual indicator of this compound's target engagement and the disruption of normal nucleolar function.

Induction of Apoptosis

By inhibiting the production of new ribosomes, this compound effectively chokes the protein synthesis machinery required for the rapid growth and survival of cancer cells. This cellular stress ultimately leads to the induction of apoptotic cell death.[1][4][7][8]

Selectivity for Cancer Cells

This compound exhibits a notable selectivity for cancer cells. This is attributed to several factors:

-

Increased rRNA Biogenesis in Cancer: Cancer cells are inherently more dependent on high levels of rRNA synthesis, making them more vulnerable to its inhibition.

-

Nucleolar Accumulation: this compound has been shown to concentrate in the nucleoli of cancer cells, thereby increasing its effective concentration at the site of action.[4]

It is important to note that at therapeutic concentrations, this compound does not significantly inhibit DNA and protein synthesis, nor does it affect the function of Topoisomerase I/II or the transcription of oncogenes driven by RNA Polymerase II.[4] While the fluoroquinolone class of molecules can have dual Topoisomerase II and G-quadruplex interactions, medicinal chemistry efforts in the development of this compound significantly enhanced its selectivity for G-quadruplexes, thereby eliminating the topoisomerase II poisoning effect.[7][8][11]

Visualizing the Mechanism of Action

To provide a clearer understanding of the complex interactions and pathways involved in this compound's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

Caption: this compound's core mechanism in the nucleolus.

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound, providing insights into its potency and selectivity.

| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| HCT-116 | rRNA Synthesis | Inhibition | 4.3 | [3] |

| Isolated Nuclei | Nuclear Run-On (Pol I) | Inhibition | 3.3 | [3] |

| Multiple Cell Lines | Cell Viability (Alamar Blue) | Inhibition | ~1.0 (average) | [3] |

| Parameter | Value | Conditions | Reference |

| Nucleolin/rDNA Quadruplex Disruption (Ki) | 0.15 - 1.0 µM | Electrophoretic Mobility Shift Assay | [3] |

| Nucleolin/rDNA Quadruplex Binding (Kd) | < 10 nM | Electrophoretic Mobility Shift Assay | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to elucidate this compound's mechanism of action.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the association of nucleolin with rDNA in the presence and absence of this compound.

-

Cell Treatment: Treat cancer cells with this compound or a vehicle control for the desired time.

-

Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to nucleolin overnight. Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the G-quadruplex-forming regions of the rDNA to quantify the amount of co-precipitated DNA.

Nuclear Run-On Assay

This assay measures the activity of RNA polymerases in isolated nuclei.

-

Nuclei Isolation: Isolate nuclei from cancer cells treated with this compound or a vehicle control.

-

In Vitro Transcription: Incubate the isolated nuclei in a transcription buffer containing radiolabeled UTP and unlabeled ATP, CTP, and GTP.

-

RNA Isolation: Isolate the newly transcribed, radiolabeled RNA.

-

Hybridization: Hybridize the labeled RNA to a membrane containing immobilized probes for specific genes (e.g., rRNA, housekeeping genes).

-

Detection and Quantification: Detect the radioactive signal and quantify the amount of hybridization to determine the transcriptional activity of Pol I. To specifically measure Pol I activity, the assay can be performed in the presence of α-amanitin, which inhibits RNA Polymerase II and III at high concentrations.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of nucleolin to G-quadruplex DNA and the ability of this compound to disrupt this interaction.

-

Probe Labeling: Synthesize and label a DNA oligonucleotide corresponding to an rDNA G-quadruplex sequence with a radioactive or fluorescent tag.

-

Binding Reaction: Incubate the labeled probe with purified nucleolin protein in a binding buffer. For competition assays, add increasing concentrations of this compound.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the bands by autoradiography or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates protein binding. The reduction of this shift in the presence of this compound indicates the disruption of the nucleolin-G4 complex.

Conclusion and Future Directions

This compound represents a pioneering effort in the development of G-quadruplex-targeting anticancer agents. Its mechanism of action, centered on the disruption of the nucleolin/rDNA G-quadruplex interaction and subsequent inhibition of ribosome biogenesis, provides a clear rationale for its selective activity against cancer cells. Although clinical development of this compound was halted, in part due to unfavorable pharmacokinetic properties such as high plasma protein binding, the extensive preclinical research has provided invaluable insights into the therapeutic potential of targeting ribosome biogenesis and G-quadruplexes.[12][13] The knowledge gained from the study of this compound continues to inform the design and development of next-generation G-quadruplex-interactive compounds with improved pharmacological profiles, holding promise for future cancer therapies.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Anticancer activity of CX-3543: a direct inhibitor of rRNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. This compound | C35H33FN6O3 | CID 11635763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Cylene Pharmaceuticals, Inc.'s Ribosomal RNA Biogenesis Inhibitor, this compound (CX-3543), Enters Phase II Clinical Trial - BioSpace [biospace.com]

- 11. researchgate.net [researchgate.net]

- 12. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to CX-3543: A G-quadruplex Stabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-3543, also known as Quarfloxin, is a pioneering small molecule that has garnered significant attention as the first G-quadruplex (G4) interactive agent to enter human clinical trials.[1][2] This fluoroquinolone derivative was rationally designed to selectively target and stabilize G-quadruplex structures within the ribosomal DNA (rDNA), leading to the disruption of the nucleolin-rDNA interaction, inhibition of RNA Polymerase I (Pol I) transcription, and subsequent induction of apoptosis in cancer cells.[1][3] This technical guide provides a comprehensive overview of the core scientific principles of CX-3543, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction: The Rationale for Targeting Ribosome Biogenesis in Cancer

Cancer cells are characterized by their rapid and uncontrolled proliferation, a process that demands a high rate of protein synthesis. This, in turn, necessitates an upregulation of ribosome biogenesis, the cellular machinery responsible for producing proteins.[2][4] The rate-limiting step in ribosome biogenesis is the transcription of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I).[1][2] In many cancer types, signaling pathways that promote cell growth, such as those involving c-MYC, are dysregulated, leading to the overstimulation of Pol I transcription.[5] Consequently, targeting the Pol I transcription machinery presents a promising therapeutic strategy to selectively inhibit the growth of cancer cells.

Mechanism of Action: G-quadruplex Stabilization and Nucleolin Displacement

CX-3543 exerts its anticancer effects through a novel mechanism centered on the stabilization of G-quadruplexes in rDNA.

2.1. G-quadruplexes in rDNA: The human rDNA contains numerous guanine-rich sequences with the potential to fold into four-stranded secondary structures known as G-quadruplexes (G4s).[6][7] These structures are believed to play a role in the regulation of rRNA transcription.

2.2. The Role of Nucleolin: Nucleolin is a key nucleolar protein that binds to these G4 structures in the rDNA.[6][7] The interaction between nucleolin and rDNA G-quadruplexes is thought to be crucial for efficient Pol I-mediated transcription elongation.[6]

2.3. CX-3543's Intervention: CX-3543 is a fluorescent molecule that rapidly accumulates in the nucleoli of cancer cells.[1][8] It binds to and stabilizes the G4 structures within the rDNA. This stabilization disrupts the interaction between nucleolin and the rDNA, causing nucleolin to redistribute from the nucleolus to the nucleoplasm.[1][9] This displacement of nucleolin from the rDNA machinery leads to the inhibition of Pol I transcription elongation, thereby halting the production of rRNA.[1][7]

dot

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nuclear run-on - Wikipedia [en.wikipedia.org]

Nucleolin as a Therapeutic Target for Quarfloxin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleolin (NCL) is a multifunctional phosphoprotein that is overexpressed in a wide range of malignancies, making it a compelling target for anticancer therapy. Its roles in ribosome biogenesis, cell proliferation, and survival are critical for tumor progression. Quarfloxin (CX-3543), a first-in-class G-quadruplex interactive agent, has been developed to specifically target the aberrant cellular processes driven by Nucleolin in cancer cells. This technical guide provides an in-depth overview of Nucleolin as a therapeutic target, the mechanism of action of this compound, a summary of its preclinical and clinical evaluation, and detailed protocols for key experimental assays.

Introduction: Nucleolin as a Cancer-Specific Target

Nucleolin is a highly conserved protein primarily located in the nucleolus, where it is a key regulator of ribosome biogenesis, including rDNA transcription and rRNA processing.[1] However, Nucleolin is also found in the nucleoplasm, cytoplasm, and on the cell surface, where it partakes in a variety of cellular processes.[1] In cancer cells, Nucleolin expression is frequently upregulated, and its subcellular localization is altered, with increased presence on the cell surface.[2]

This overexpression and altered localization of Nucleolin in cancer cells contribute to their malignant phenotype by:

-

Driving Proliferation and Survival: Nucleolin promotes the synthesis of ribosomes, which are essential for the high rate of protein production required for rapid cell division.[1] It also stabilizes anti-apoptotic mRNAs and can block the Fas pro-apoptotic receptor, thereby promoting cell survival.[3]

-

Facilitating Angiogenesis: Cell-surface Nucleolin can modulate the expression of vascular endothelial growth factor (VEGF), a key promoter of blood vessel formation that is essential for tumor growth.[1]

-

Promoting Metastasis: The altered distribution of Nucleolin in cancer can influence cell migration and invasion.[1]

The differential expression and localization of Nucleolin in cancerous versus normal cells provide a therapeutic window for targeted therapies.

Pharmacology of this compound (CX-3543)

This compound is a fluoroquinolone derivative designed to selectively target cancer cells by disrupting the function of Nucleolin.[4]

Mechanism of Action

The primary mechanism of action of this compound involves its interaction with G-quadruplexes, which are secondary structures formed in guanine-rich nucleic acid sequences.[4][5]

-

G-Quadruplex Binding: this compound binds to G-quadruplex structures present in the ribosomal DNA (rDNA).[5]

-

Disruption of Nucleolin-rDNA Interaction: This binding displaces Nucleolin from the rDNA G-quadruplexes.[5][6] This interaction is critical for the elongation step of RNA Polymerase I (Pol I) transcription.[5]

-

Inhibition of rRNA Biogenesis: By disrupting the Nucleolin/rDNA complex, this compound inhibits Pol I-mediated transcription of rRNA, the building blocks of ribosomes.[5][6][7]

-

Nucleolin Redistribution: The displacement of Nucleolin from the nucleolus leads to its redistribution into the nucleoplasm.[6][8]

-

Induction of Apoptosis: The inhibition of ribosome biogenesis and the stress induced by Nucleolin redistribution selectively trigger apoptosis in cancer cells.[4][6]

This targeted disruption of a process that is highly amplified in cancer cells allows for selective tumor cell killing with potentially fewer side effects on normal cells.[9]

Preclinical Data

This compound has demonstrated significant antitumor activity in a range of preclinical models.

In Vitro Efficacy

This compound has shown potent inhibition of cell proliferation across a variety of cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (rRNA Synthesis) | HCT-116 | 4.3 µM | [5] |

| IC50 (Pol I Elongation) | Isolated Nuclei | 3.3 µM | [5] |

| Average IC50 (Cell Viability) | Multiple Cancer Cell Lines | ~1.0 µM | [5] |

| Ki (NCL/rDNA Disruption) | Biochemical Assay | 0.15 - 1.0 µM | [5] |

In Vivo Efficacy

Xenograft studies have confirmed the antitumor activity of this compound in vivo.

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Mouse Xenograft | Pancreatic Cancer (Mia PaCa-2) | Intravenous this compound | T/C of 42% | [5] |

| Mouse Xenograft | Breast Cancer (MDA-MB-231) | 6.25 mg/kg daily for 37 days | Significant tumor growth inhibition | [4] |

Clinical Data

This compound was the first G-quadruplex interactive agent to enter human clinical trials.[7]

Phase I Studies

Phase I trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors and lymphomas.[9][10]

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 360 mg/m² | [1] |

| Plasma Terminal Half-life (Day 5 at MTD) | 75.1 hours | [1] |

| Whole Blood Terminal Half-life (Day 5 at MTD) | 28.3 hours | [1] |

The pharmacokinetic profile of this compound supports weekly administration due to its reversible association with blood cells, which creates a drug reservoir.[1]

Phase II Studies

Phase II clinical trials evaluated the efficacy of this compound in patients with low to intermediate-grade neuroendocrine tumors.[11] These trials aimed to assess clinical benefit, including symptomatic relief and reduction in tumor markers.[12]

Signaling Pathways and Experimental Workflows

This compound's Core Mechanism of Action

Caption: this compound disrupts Nucleolin's role in ribosome biogenesis.

Nucleolin's Interaction with p53 and c-MYC

The redistribution of Nucleolin to the nucleoplasm, induced by this compound, can influence other critical cellular pathways, including those regulated by the tumor suppressor p53 and the oncoprotein c-MYC.

Caption: Nucleoplasmic Nucleolin interacts with p53 and c-MYC pathways.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Nucleolin-DNA Interaction

This protocol is for assessing the association of Nucleolin with specific genomic regions, such as rDNA.

1. Cross-linking and Cell Collection:

- Treat cultured cells with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.

- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

- Harvest cells by centrifugation and wash twice with ice-cold PBS.

2. Cell Lysis and Sonication:

- Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors and incubate on ice for 10 minutes.

- Shear the chromatin by sonication to an average fragment size of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.

3. Immunoprecipitation:

- Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads.

- Incubate the pre-cleared lysate overnight at 4°C with an anti-Nucleolin antibody or a control IgG.

- Add Protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

- Elute the immunocomplexes from the beads with an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

5. Reverse Cross-linking and DNA Purification:

- Reverse the cross-links by adding NaCl to the eluate and incubating at 65°C for at least 6 hours.

- Treat with RNase A and Proteinase K to remove RNA and protein.

- Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.

6. Analysis:

- Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for the target regions (e.g., rDNA) and control regions.

Immunofluorescence for Nucleolin Redistribution

This protocol allows for the visualization of Nucleolin's subcellular localization.

1. Cell Culture and Treatment:

- Grow cells on glass coverslips and treat with this compound or vehicle control for the desired time.

2. Fixation and Permeabilization:

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Blocking and Antibody Incubation:

- Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

- Incubate with a primary antibody against Nucleolin diluted in the blocking buffer for 1 hour at room temperature.

- Wash three times with PBST.

- Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

4. Mounting and Imaging:

- Wash three times with PBST.

- Counterstain the nuclei with DAPI or Hoechst stain.

- Mount the coverslips on microscope slides with an anti-fade mounting medium.

- Visualize the cells using a fluorescence microscope.

Nuclear Run-On Assay for RNA Polymerase I Activity

This assay measures the rate of transcription by RNA Polymerase I.

1. Nuclei Isolation:

- Swell cells in a hypotonic buffer and lyse the plasma membrane with a non-ionic detergent (e.g., NP-40).

- Isolate the nuclei by centrifugation.

2. Run-On Reaction:

- Incubate the isolated nuclei in a reaction buffer containing ATP, CTP, GTP, and [α-³²P]UTP at 30°C for a short period (e.g., 30 minutes). This allows for the elongation of transcripts that were initiated in vivo.

3. RNA Purification:

- Terminate the reaction and digest the DNA with DNase I.

- Purify the radiolabeled nascent RNA using a standard RNA extraction method.

4. Hybridization:

- Hybridize the labeled RNA to slot-blotted DNA probes specific for rRNA and control transcripts (e.g., from Pol II or Pol III).

5. Detection and Quantification:

- Detect the hybridized radioactivity using a phosphorimager or autoradiography.

- Quantify the signal to determine the relative transcription rate of rRNA.

Electrophoretic Mobility Shift Assay (EMSA) for Nucleolin-G-quadruplex Binding

EMSA is used to study the binding of proteins to nucleic acid sequences in vitro.

1. Probe Preparation:

- Synthesize a single-stranded DNA oligonucleotide corresponding to a G-quadruplex-forming sequence in the rDNA.

- End-label the oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.

- Fold the oligonucleotide into a G-quadruplex structure by heating and slow cooling in the presence of a cation (e.g., KCl).

2. Binding Reaction:

- Incubate the labeled G-quadruplex probe with varying concentrations of purified Nucleolin protein in a binding buffer.

- For competition assays, add unlabeled G-quadruplex DNA or non-specific DNA. To test for disruption, add this compound.

3. Electrophoresis:

- Resolve the binding reactions on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate slower than the free probe.

4. Detection:

- Dry the gel and visualize the bands by autoradiography or phosphorimaging.

Conclusion

The unique properties of Nucleolin in cancer cells, particularly its overexpression and role in driving ribosome biogenesis, establish it as a prime therapeutic target. This compound, by specifically targeting the Nucleolin-rDNA G-quadruplex interaction, represents a rational and targeted approach to cancer therapy. The preclinical and early clinical data for this compound are promising, and the experimental protocols detailed herein provide a framework for further research into this and other Nucleolin-targeting agents. Continued investigation into the complex roles of Nucleolin and the development of novel therapeutic strategies hold significant potential for improving cancer treatment outcomes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Identification and Characterization of Nucleolin as a c-myc G-quadruplex-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer Stem Cells and Nucleolin as Drivers of Carcinogenesis [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cell-Surface Nucleolin is a Signal Transducing P-Selectin Binding Protein for Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chapter - Targeting Cell Surface Nucleolin in Cancer | Bentham Science [benthamscience.com]

- 8. Using nuclear run-on transcription assays in RNAi studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. researchgate.net [researchgate.net]

Quarfloxin (CX-3543): A Technical Guide to Its Mechanism of Ribosomal RNA Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Quarfloxin (also known as CX-3543), a first-in-class small molecule that selectively targets ribosomal RNA (rRNA) biogenesis in cancer cells. This compound's unique mechanism of action, centered on the disruption of a key protein-DNA interaction involving a G-quadruplex structure within the ribosomal DNA (rDNA), represents a targeted approach to cancer therapy. This guide details its core mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Core Mechanism of Action: Targeting the Nucleolus

This compound is a fluoroquinolone derivative designed to selectively induce apoptosis in cancer cells by inhibiting ribosome biogenesis, a process that is significantly upregulated in malignant cells to support their rapid growth and proliferation.[1][2] The primary molecular target of this compound is not an enzyme but rather a specific DNA secondary structure and its interaction with a key regulatory protein within the nucleolus, the site of ribosome production.[1][2][3]

The mechanism proceeds as follows:

-

G-Quadruplex Formation in rDNA: Human ribosomal DNA contains numerous GC-rich sequences that can fold into four-stranded secondary structures known as G-quadruplexes.[4] These structures form on the non-template DNA strand during transcription.[5]

-

Nucleolin Interaction: The multifunctional phosphoprotein Nucleolin, which is overexpressed in the nucleoli of cancer cells, binds to these G-quadruplex structures in the rDNA.[1][4][6] This interaction between Nucleolin and the rDNA G-quadruplex is critical for the efficient elongation of the pre-rRNA transcript by RNA Polymerase I (Pol I).[4]

-

This compound-Mediated Disruption: this compound was designed to bind with high affinity to these rDNA G-quadruplexes.[3][4] Upon binding, it disrupts the crucial interaction between Nucleolin and the G-quadruplex DNA.[1][6][7]

-

Inhibition of Pol I Elongation: The dissociation of Nucleolin from the rDNA template interferes with the Pol I transcription machinery, leading to a specific inhibition of the elongation step of rRNA synthesis.[3][4][8]

-

Downstream Effects: This targeted inhibition of rRNA synthesis leads to a cascade of downstream events, including the redistribution of Nucleolin from the nucleolus to the nucleoplasm, activation of p53-mediated stress responses, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells.[3][8]

This compound's action is highly selective for Pol I-mediated transcription. Studies have shown it does not significantly affect RNA Polymerase II-driven transcription of oncogenes like c-myc, nor does it interfere with overall DNA and protein synthesis at concentrations where it potently inhibits rRNA biogenesis.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound (CX-3543) from various preclinical and clinical studies.

Table 1: Preclinical In Vitro Efficacy

| Parameter | Value | Cell Line / System | Comments | Reference |

|---|---|---|---|---|

| IC₅₀ (rRNA Synthesis) | 4.3 µM | HCT-116 | Measured by qRT-PCR. | [4] |

| IC₅₀ (Pol I Elongation) | 3.3 µM | Isolated Nuclei | Nuclear run-on experiment. | [4] |

| IC₅₀ (Cell Viability) | ~1.0 µM (Avg.) | Multiple Tumor Lines | Alamar Blue assay. | [4] |

| EC₅₀ (Parasite Viability) | 127.4 nM | P. falciparum | Malaria SYBR-green Fluorescence (MSF) assay. | [9] |

| Kᵢ (Complex Disruption) | 0.15 - 1.0 µM | Biochemical Assay | Disruption of Nucleolin/quadruplex complexes. |[4] |

Table 2: Phase I Clinical Trial Data

| Parameter | Value | Patient Population | Dosing Schedule | Reference |

|---|---|---|---|---|

| Max Tolerated Dose (MTD) | 360 mg/m² | Advanced Solid Tumors | IV infusion for 5 consecutive days every 21 days. | [10][11] |

| Dose Limiting Toxicities | Infusion-related cough, headache | Advanced Solid Tumors | Observed at 480 mg/m². Reversible upon slowing infusion. | [10] |

| Plasma Half-life (Day 5 at MTD) | 75.1 hours | Advanced Solid Tumors | Reversible binding to blood cells creates a "reservoir" effect. | [12] |

| Whole Blood Half-life (Day 5 at MTD) | 28.3 hours | Advanced Solid Tumors | Demonstrates association of this compound with blood cells. |[12] |

Downstream Cellular Consequences

The selective inhibition of rRNA synthesis by this compound triggers a nucleolar stress response, which culminates in cell cycle arrest and apoptosis. This pathway is a critical component of the drug's antitumor activity.

-

Nucleolar Disruption: Inhibition of Pol I transcription causes the disintegration of the nucleolus and the redistribution of key nucleolar proteins, including Nucleolin, into the nucleoplasm.[3][4]

-

p53 Activation: This nucleolar stress activates tumor suppressor pathways. The relocalization of nucleolar proteins can lead to the stabilization and activation of the p53 tumor suppressor protein.

-

Cell Cycle Arrest: Activated p53 can induce cell cycle arrest, typically at the G1 and G2 phases, preventing the proliferation of cancer cells.

-

Induction of Apoptosis: Sustained inhibition of ribosome biogenesis is a potent trigger for apoptosis. This compound has been shown to induce apoptosis via the cleavage of Caspase 3, a key executioner caspase.[8] The pro-apoptotic effects can be mediated by both p53-dependent and p53-independent mechanisms.[13]

Key Experimental Protocols

The characterization of this compound's mechanism and activity relies on several key experimental methodologies.

4.1 rRNA Synthesis Inhibition Assay (Nuclear Run-On)

-

Objective: To directly measure the rate of transcription by RNA Polymerase I in isolated nuclei.

-

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., A549) are cultured and treated with varying concentrations of this compound or a vehicle control for a specified time.

-

Nuclei Isolation: Cells are harvested, washed, and lysed with a hypotonic buffer to release nuclei. Nuclei are then purified by centrifugation.

-

Run-On Reaction: Isolated nuclei are incubated in a transcription buffer containing ATP, CTP, GTP, and radiolabeled UTP (e.g., [α-³²P]UTP). This allows for the elongation of pre-initiated RNA transcripts.

-

RNA Isolation: The reaction is stopped, and total nuclear RNA is isolated using standard methods (e.g., Trizol extraction).

-

Quantification: The amount of radiolabeled UTP incorporated into newly synthesized RNA is quantified using a scintillation counter. The results are normalized to the number of nuclei used in each reaction. The IC₅₀ is determined by plotting the percentage of inhibition against the log of this compound concentration.[3]

-

4.2 G-Quadruplex:Nucleolin Interaction Assay (EMSA)

-

Objective: To determine if this compound can disrupt the binding of Nucleolin to a G-quadruplex-forming DNA oligonucleotide.

-

Methodology:

-

Probe Preparation: A DNA oligonucleotide corresponding to a G-quadruplex-forming sequence in the rDNA is synthesized and end-labeled with a radioactive (e.g., ³²P) or fluorescent tag. The oligonucleotide is folded into its G-quadruplex conformation by heating and slow cooling in the presence of a cation like potassium.

-

Binding Reaction: The labeled G-quadruplex probe is incubated with purified recombinant Nucleolin protein in a binding buffer. This is done in the presence of increasing concentrations of this compound or a competitor.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free DNA probe.

-

Visualization: The gel is dried and exposed to X-ray film (for radiolabeling) or imaged (for fluorescence). The disappearance of the slower-migrating Nucleolin-DNA band and the corresponding increase in the free probe band indicate disruption of the complex. The inhibition constant (Kᵢ) can be calculated from this data.[4]

-

4.3 Cellular Localization Assay (Immunofluorescence)

-

Objective: To visualize the subcellular localization of Nucleolin following treatment with this compound.

-

Methodology:

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound or a vehicle control.

-

Fixation and Permeabilization: Cells are washed, fixed with paraformaldehyde, and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.

-

Immunostaining: Cells are incubated with a primary antibody specific for Nucleolin, followed by a fluorescently-labeled secondary antibody. The nucleus can be counterstained with a DNA dye like DAPI or Hoechst 33342.

-

Microscopy: The coverslips are mounted on slides and visualized using a fluorescence microscope. Images are captured to observe the distribution of Nucleolin (typically concentrated in the nucleoli in control cells and redistributed to the nucleoplasm in treated cells).[3][4]

-

Clinical Development and Status

This compound (CX-3543) was the first G-quadruplex interactive agent to enter human clinical trials.[2] Phase I studies in patients with advanced solid tumors established its safety profile and determined a maximum tolerated dose of 360 mg/m².[10] The drug advanced to Phase II trials for patients with carcinoid and neuroendocrine tumors.[1][14][15] However, development was later halted, and the compound was licensed to TetraGene by Cylene Pharmaceuticals, which ceased operations in 2013.[1][16] Despite its clinical discontinuation, this compound remains a pivotal tool compound for studying the biological roles of G-quadruplexes and the therapeutic potential of targeting ribosome biogenesis.

Conclusion

This compound represents a novel class of anticancer agents that function by directly targeting a specific DNA secondary structure within the rDNA promoter. Its ability to disrupt the Nucleolin/G-quadruplex complex leads to a potent and selective inhibition of rRNA synthesis, triggering a nucleolar stress response and apoptosis in cancer cells. The extensive preclinical data and the pioneering clinical studies have validated ribosome biogenesis as a viable therapeutic target in oncology. While this compound itself did not proceed to market, the knowledge gained from its development continues to inform the design of new agents targeting G-quadruplexes and other components of the ribosome synthesis machinery.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Anticancer activity of CX-3543: a direct inhibitor of rRNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound (CX-3543) disrupts the Nucleolin/ rDNA quadruplex complexes, inhibits the elongation by RNA Polymerase I and exhibits potent antitumor activity in models of cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 5. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. This compound | C35H33FN6O3 | CID 11635763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Targeting the RNA Polymerase I Transcription for Cancer Therapy Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of the G-quadruplex-binding drugs this compound and CX-5461 on the malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Transient rRNA synthesis inhibition with CX-5461 is sufficient to elicit growth arrest and cell death in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. firstwordpharma.com [firstwordpharma.com]

Quarfloxin (CX-3543): A Technical Guide to its Role in Inducing Apoptosis in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quarfloxin (CX-3543) is a first-in-class G-quadruplex interactive agent that has demonstrated potent anti-neoplastic activity by selectively inducing apoptosis in tumor cells. This technical guide provides an in-depth overview of this compound's core mechanism of action, focusing on its role in disrupting ribosomal RNA (rRNA) biogenesis, a pathway often dysregulated in cancer. This document summarizes key quantitative data on its efficacy, details the experimental protocols used to elucidate its function, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Cancer is characterized by uncontrolled cell proliferation and the evasion of programmed cell death, or apoptosis[1]. A hallmark of many cancer cells is an elevated rate of ribosome biogenesis to support rapid growth and division[2]. The synthesis of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I) is the rate-limiting step in this process[2]. This compound (CX-3543), a fluoroquinolone derivative, was rationally designed to target this critical pathway, which is amplified in cancer cells, thereby offering a therapeutic window.[3][4]. This compound selectively induces apoptotic cell death in cancers by disrupting a key protein-DNA interaction within the nucleolus, the primary site of ribosome biogenesis.[3][4]. This document serves as a comprehensive technical resource for researchers and drug development professionals interested in the mechanism and application of this compound in oncology.

Mechanism of Action: Disruption of Ribosome Biogenesis

This compound's primary mechanism of action involves the targeting of G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich DNA sequences.

Specifically, this compound disrupts the interaction between the nucleolin protein and a G-quadruplex DNA structure located in the ribosomal DNA (rDNA) template.[3][4]. This interaction is crucial for the proper functioning of rRNA biogenesis.[3]. By binding to the G-quadruplex, this compound prevents nucleolin from associating with the rDNA, leading to an inhibition of Pol I-mediated transcription of rRNA.[5]. The disruption of ribosome synthesis triggers nucleolar stress, which in turn activates apoptotic pathways, leading to selective cell death in tumor cells where this process is overactive.[3][5].

Signaling Pathway of this compound-Induced Apoptosis

Quantitative Data on Anti-Tumor Activity

This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | ~2.5 | [2] |

| HCT-116 | Colon Carcinoma | ~1.0 | [2] |

| MIA PaCa-2 | Pancreatic Cancer | ~1.5 | [2] |

| PC-3 | Prostate Cancer | ~2.0 | [2] |

| MDA-MB-231 | Breast Cancer | ~2.0 | [2] |

| HL-60 | Promyelocytic Leukemia | ~1.0 | [5] |

| Multiple Lines | Average of various cancer cell lines | 2.36 | [3] |

| Neuroblastoma cells | Neuroblastoma | Nanomolar range | [6] |

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

While specific percentages of apoptosis induction are not consistently reported in a tabular format across the literature, studies have consistently shown that this compound induces apoptosis in a dose- and time-dependent manner, as evidenced by PARP cleavage, caspase activation, and Annexin V staining. For instance, in A549 cells, induction of apoptosis was evident after 8 hours of treatment with 5 µmol/L of CX-3543, as indicated by PARP cleavage.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Assessment of Apoptosis

This assay is used to quantify the percentage of cells undergoing apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Protocol:

-

Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for the desired time.

-

Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

-

-

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

PARP Cleavage by Western Blot

This method detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.

-

Principle: PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by caspases (primarily caspase-3 and -7) from its full-length form (~116 kDa) into two fragments of ~89 kDa and ~24 kDa. The detection of the 89 kDa fragment is a reliable indicator of apoptosis.

-

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa) overnight at 4°C. A parallel blot with an antibody that recognizes full-length PARP can also be performed.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis of Mechanism of Action

ChIP is used to investigate the interaction of proteins with specific DNA regions in the cell. In the context of this compound, it can be used to demonstrate the disruption of nucleolin binding to rDNA G-quadruplexes.

-

Principle: Proteins are cross-linked to DNA in vivo. The chromatin is then sheared, and a specific antibody is used to immunoprecipitate the protein of interest along with the cross-linked DNA. The DNA is then purified and can be analyzed by qPCR or sequencing (ChIP-seq).

-

Protocol Outline:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., nucleolin).

-

Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA for downstream analysis.

-

This assay measures the transcriptional activity of specific genes in isolated nuclei. It can be used to directly assess the effect of this compound on rRNA synthesis.

-

Principle: Nuclei are isolated from cells, and transcription is allowed to proceed in vitro in the presence of labeled nucleotides. The newly synthesized labeled RNA is then isolated and hybridized to gene-specific probes to quantify the transcription rate.

-

Protocol Outline:

-

Nuclei Isolation: Isolate nuclei from control and this compound-treated cells.

-

In Vitro Transcription: Incubate the isolated nuclei with a reaction mixture containing ATP, CTP, GTP, and a labeled UTP (e.g., [α-32P]UTP or Br-UTP).

-

RNA Isolation: Isolate the labeled nascent RNA transcripts.

-

Hybridization: Hybridize the labeled RNA to immobilized DNA probes corresponding to the genes of interest (e.g., rRNA genes).

-

Detection and Quantification: Quantify the amount of labeled RNA hybridized to each probe to determine the relative transcription rate.

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for key experiments and the logical relationship of this compound's multi-faceted impact on tumor cells.

Clinical Development

This compound was the first G-quadruplex interactive agent to enter human clinical trials.[2]. It has been evaluated in Phase I and II clinical trials for the treatment of various solid tumors and hematological malignancies, including carcinoid/neuroendocrine tumors.[3][4]. Phase I studies established a manageable safety profile.[7]. While the clinical development of this compound has faced challenges, the insights gained have been invaluable for the development of next-generation G-quadruplex-targeting agents.[2].

Conclusion

This compound represents a pioneering approach to cancer therapy by targeting the dysregulated ribosome biogenesis pathway in tumor cells. Its mechanism of action, centered on the disruption of the nucleolin-rDNA G-quadruplex interaction, leads to the induction of apoptosis and provides a clear rationale for its selective anti-tumor activity. The experimental protocols and data presented in this guide offer a comprehensive resource for the continued investigation of this compound and the broader class of G-quadruplex-targeting compounds. Further research into this class of molecules holds promise for the development of novel and effective cancer therapeutics.

References

- 1. Novel initiator caspase reporters uncover previously unknown features of caspase-activating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

Initial in-vitro studies of Quarfloxin's efficacy

An In-Depth Technical Guide to the Initial In-Vitro Efficacy of Quarfloxin

Introduction

This compound, also known as CX-3543, is a pioneering small-molecule drug candidate rationally designed to target non-canonical DNA structures known as G-quadruplexes.[1][2] Initially developed as a targeted anti-cancer therapeutic, its primary mechanism involves the selective disruption of processes critical for the rapid proliferation of cancer cells, specifically ribosomal RNA (rRNA) biogenesis. This compound was the first G-quadruplex-interactive agent to advance into human clinical trials.[1] This document provides a detailed overview of the foundational in-vitro studies that elucidated its mechanism of action and established its initial efficacy profile for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting Ribosomal Biogenesis

The anticancer activity of this compound is centered on its ability to interfere with the machinery of ribosome synthesis, a process that is significantly amplified in malignant cells to sustain their high rate of growth and proliferation.[3][4]

1. G-Quadruplex Stabilization: this compound is a fluoroquinolone derivative designed to bind with high affinity to G-quadruplexes, which are four-stranded helical structures formed in guanine-rich sequences of DNA and RNA.[1][5] The ribosomal DNA (rDNA) genes contain multiple G-quadruplex forming sequences in the non-template strand.[4]

2. Disruption of the Nucleolin-rDNA Complex: The nucleolin protein is a key factor that binds to these rDNA G-quadruplexes and is essential for the elongation step of rRNA transcription by RNA Polymerase I (Pol I).[1][4] this compound preferentially accumulates in the nucleolus of cancer cells and disrupts this critical interaction between nucleolin and the rDNA G-quadruplexes.[3][4][6]

3. Inhibition of RNA Polymerase I and Apoptosis: By displacing nucleolin, this compound effectively inhibits the elongation of rRNA transcripts by Pol I.[3][4] This selective suppression of rRNA synthesis leads to a shutdown of ribosome production, triggering cellular stress pathways that culminate in apoptosis (programmed cell death) in cancer cells.[7][4] A key finding is that this compound does not significantly affect transcription by RNA Polymerase II at concentrations where it inhibits Pol I, indicating a selective mechanism of action against ribosome biogenesis.[4]

Quantitative In-Vitro Efficacy Data

Cell Viability and Proliferation Inhibition

This compound has demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from Alamar Blue cell viability assays typically average around 1.0 to 2.36 µM.[4][8]

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Multiple Lines (Avg) | Various | ~1.0 | [4] |

| Multiple Lines (Avg) | Various | 2.36 | [8][9] |

| HCT-116 | Colon | Not specified | [4] |

| Mia PaCa-2 | Pancreatic | Not specified | [4] |

| A549 | Lung | Not specified | [3][9] |

Inhibition of Ribosomal RNA (rRNA) Synthesis

The direct impact of this compound on its intended molecular target has been quantified through various assays.

| Assay Type | Cell Line / System | Target | IC50 (µM) | Citation |

| Nuclear Run-On | Isolated Nuclei | RNA Polymerase I Elongation | 3.3 | [4] |

| qRT-PCR | HCT-116 Cells | 45S pre-rRNA Synthesis | 4.3 | [4] |

Biochemical Disruption of Nucleolin/rDNA Complex

The ability of this compound to disrupt the binding of nucleolin to G-quadruplex structures within the rDNA was confirmed using electrophoretic mobility shift assays (EMSA).

| Assay | Target Complex | Measurement | Value (µM) | Citation |

| EMSA | Nucleolin / rDNA G-Quadruplexes | Disruption Ki | 0.15 - 1.0 | [4] |

Detailed Experimental Protocols

Cell Viability Assay (Alamar Blue)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: Alamar Blue (resazurin) solution is added to each well. Viable, metabolically active cells reduce resazurin (blue) to the fluorescent resorufin (pink).

-

Measurement: Fluorescence is measured using a plate reader at an excitation/emission of ~560/590 nm.

-

Data Analysis: The fluorescence intensity is used to calculate the percentage of viable cells relative to an untreated control. IC50 values are determined by plotting cell viability against drug concentration.[4]

Nuclear Run-On Assay for Pol I Elongation

This assay directly measures the activity of engaged RNA polymerases in isolated nuclei.

-

Nuclei Isolation: Cells are treated with this compound for a short duration (e.g., 2 hours). Nuclei are then isolated using a hypotonic lysis buffer and dounce homogenization.

-

In Vitro Transcription: Isolated nuclei are incubated in a transcription buffer containing ATP, GTP, CTP, and radiolabeled [α-³²P]UTP. This allows polymerases that were actively transcribing at the time of isolation to "run on" and incorporate the labeled nucleotide.

-

RNA Isolation: The reaction is stopped, and total nuclear RNA is isolated.

-

Hybridization: The labeled RNA is hybridized to slot blots containing specific DNA probes for rRNA (Pol I transcripts) and control genes like GAPDH (Pol II transcripts).

-

Detection & Analysis: The amount of radioactivity bound to each probe is quantified using a phosphorimager. The signal intensity reflects the transcriptional activity of the respective polymerase.[4]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a specific protein (e.g., Nucleolin) is associated with a specific genomic region (e.g., rDNA) within intact cells.

-

Cross-linking: Cells are treated with this compound or a vehicle control. Proteins are then cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-Nucleolin). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

DNA Purification & Analysis: The DNA is purified and the amount of the target sequence (e.g., specific regions of rDNA) is quantified using quantitative PCR (qPCR). A decrease in the amount of rDNA pulled down in this compound-treated cells compared to the control indicates that the drug has displaced Nucleolin from the rDNA.[3][4]

In-Vitro Efficacy in an Infectious Disease Model

Subsequent to its development as an anticancer agent, this compound's efficacy was explored against the malaria parasite, Plasmodium falciparum. These studies revealed a potent antimalarial activity.

-

Activity: this compound kills blood-stage malaria parasites at all developmental stages with nanomolar potency and a fast rate of kill.[10][11] In cell-based assays, this compound was found to be more potent than the related G-quadruplex stabilizer, CX-5461.[12][13]

-

Mechanism: While this compound does bind to G-quadruplex sequences found in the P. falciparum genome, its antimalarial mode of action appears to differ from its anticancer mechanism.[10][12] Unlike in cancer cells, this compound did not disrupt the transcription of rRNAs in the parasite.[14][15] The complete antimalarial mechanism is likely multi-factorial and parasite-specific, potentially involving transcriptional dysregulation and weaker DNA damage signatures compared to other agents.[10][12]

| Organism | Measurement | Value | Citation |

| P. falciparum (3D7 strain) | In-vitro IC50 | 114 nM | [15] |

| P. falciparum | Potency vs. CX-5461 | More Potent | [10][12] |

Conclusion

The initial in-vitro studies of this compound (CX-3543) rigorously established its novel mechanism of action as a G-quadruplex interactive agent. The data consistently demonstrated its ability to accumulate in the nucleolus, disrupt the essential Nucleolin-rDNA G-quadruplex complex, and selectively inhibit RNA Polymerase I-mediated rRNA synthesis. This targeted disruption of ribosome biogenesis translated into broad-spectrum antiproliferative activity and the induction of apoptosis across numerous cancer cell lines. These foundational studies provided a strong rationale for its advancement into clinical trials as a first-in-class targeted therapeutic.[7][16] Furthermore, subsequent in-vitro work against Plasmodium falciparum has highlighted the potential for repurposing G-quadruplex binders as anti-infective agents, even if the precise mechanism of action may differ across organisms.[10][11]

References

- 1. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C35H33FN6O3 | CID 11635763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A first-in-class clinical G-quadruplex-targeting drug. The bench-to-bedside translation of the fluoroquinolone QQ58 to CX-5461 (Pidnarulex) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of the G-quadruplex-binding drugs this compound and CX-5461 on the malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of the G-quadruplex-binding drugs this compound and CX-5461 on the malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Quarfloxin (CX-3543): Application Notes and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quarfloxin (CX-3543) is a first-in-class small molecule that targets G-quadruplex DNA structures, which are particularly prevalent in the ribosomal DNA (rDNA) of cancer cells.[1][2][3] By disrupting the interaction between the nucleolin protein and these G-quadruplexes, this compound selectively inhibits ribosomal RNA (rRNA) biogenesis, a process that is often upregulated in malignant cells to sustain their high proliferation rates.[1][4][5] This targeted disruption leads to the induction of apoptosis (programmed cell death) in cancer cells, making this compound a promising candidate for cancer therapy.[1][4][5] Initially developed by Cylene Pharmaceuticals, this compound has undergone Phase I and II clinical trials, primarily in patients with neuroendocrine tumors and solid tumors.[1][5][6]

These application notes provide an overview of the key research protocols and quantitative data related to the study of this compound, intended to guide researchers in their investigation of this compound.

Mechanism of Action Signaling Pathway

The primary mechanism of action of this compound involves the disruption of rRNA synthesis within the nucleolus of cancer cells. This process is initiated by the binding of this compound to G-quadruplex structures in the rDNA, which displaces the nucleolin protein. The displacement of nucleolin inhibits the elongation step of RNA Polymerase I (Pol I)-mediated transcription, leading to a downstream cascade that culminates in apoptosis.

Caption: Mechanism of action of this compound (CX-3543).

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound (CX-3543)

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | Cell Viability | ~1.0 | [7] |

| MiaPaCa-2 | Pancreatic Cancer | Cell Viability | ~1.0 | [7] |

| Multiple Cancer Cell Lines | Various | Cell Viability | Average of 2.36 | [8] |

| A549 | Lung Carcinoma | rRNA Synthesis (qRT-PCR) | ~4.3 | [7] |

| Isolated Nuclei (A549) | - | RNA Polymerase I Elongation | 3.3 | [7][9] |

Table 2: Phase I Clinical Trial Pharmacokinetics of this compound (CX-3543)

| Parameter | Value | Conditions | Reference |

| Maximum Tolerated Dose (MTD) | 360 mg/m² | IV infusion for 5 consecutive days every 21 days | [2] |

| Plasma Terminal Half-life (Day 5 at MTD) | 75.1 hours | IV infusion | [10] |

| Whole Blood Terminal Half-life (Day 5 at MTD) | 28.3 hours | IV infusion | [10] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established research techniques and can be adapted for specific experimental needs.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound (CX-3543)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a cell viability assay with this compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound (CX-3543)

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[12]

Caption: Workflow for an apoptosis assay with this compound.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the interaction of nucleolin with rDNA in the presence of this compound.

Materials:

-

Cancer cell line (e.g., A549)

-

This compound (CX-3543)

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffer

-

Sonication buffer

-

Anti-nucleolin antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for rDNA region of interest

-

qPCR machine

Procedure:

-

Treat cells with this compound (e.g., 10 µM) for 2-4 hours.[9]

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-nucleolin antibody or an IgG control.[9]

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

-

Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Perform qPCR using primers specific for the G-quadruplex-forming regions of rDNA.

Nuclear Run-On Assay

This protocol is for measuring the effect of this compound on the rate of rRNA transcription.

Materials:

-

Cancer cell line

-

This compound (CX-3543)

-

Hypotonic lysis buffer

-

Nuclear storage buffer

-

2X reaction buffer (containing ATP, GTP, CTP, and Br-UTP)

-

Trizol reagent

-

Br-UTP labeled RNA purification kit

-

cDNA synthesis kit

-

Primers for pre-rRNA

-

qPCR machine

Procedure:

-

Treat cells with various concentrations of this compound for a short period (e.g., 1-2 hours).

-

Isolate nuclei by lysing the cells in a hypotonic buffer.

-

Resuspend the nuclei in storage buffer.

-

Incubate the nuclei with the 2X reaction buffer containing Br-UTP for 30 minutes at 37°C to allow for the elongation of nascent RNA transcripts.

-

Isolate the total RNA using Trizol.

-

Purify the Br-UTP labeled nascent RNA.

-

Synthesize cDNA from the purified nascent RNA.

-

Quantify the amount of pre-rRNA transcripts using qPCR.

Conclusion

This compound (CX-3543) represents a novel approach to cancer therapy by targeting the unique G-quadruplex structures within the rDNA of cancer cells. The protocols and data presented here provide a framework for researchers to further investigate the mechanism and efficacy of this compound in various cancer models. Careful optimization of these protocols for specific cell lines and experimental conditions is recommended for obtaining robust and reproducible results. The continued study of this compound and similar G-quadruplex-targeting agents holds the potential to uncover new vulnerabilities in cancer and lead to the development of more effective and selective therapies.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. ascopubs.org [ascopubs.org]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.emory.edu [med.emory.edu]

- 7. rockland.com [rockland.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for the Use of Quarfloxin (CX-3543) in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction